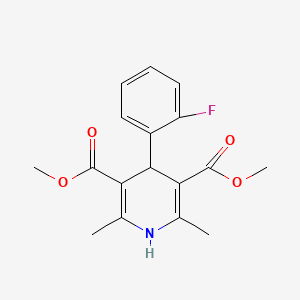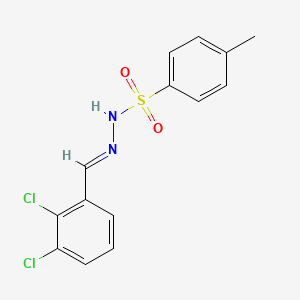![molecular formula C18H16F3N3O4S B5525265 N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B5525265.png)
N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide involves intricate chemical processes. For example, 3-[2-oxo-2-(4-methyloxyphenylsulfonamidophenyl)ethylidene]-3,4-dihydro-1H-quinoxalin-2-one was synthesized and characterized by various techniques, highlighting the complexity of synthesizing such molecules (Xue-mei Li et al., 2006).
Molecular Structure Analysis
The molecular structure of related compounds demonstrates intricate arrangements and bonding. The crystallographic study of a similar compound showed it belongs to the triclinic crystal system, further illustrating the complex molecular geometry involved (Xue-mei Li et al., 2006).
Chemical Reactions and Properties
N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide and its derivatives participate in a variety of chemical reactions. For instance, vicarious nucleophilic substitution (VNS) of hydrogen has been observed in compounds with similar structures, showcasing their reactivity and potential for diverse chemical transformations (T. Lemek et al., 2008).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. The study of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, for example, provided insights into its self-association in solution and the topology of hydrogen bonds, which are essential for predicting its physical behavior (I. Sterkhova et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity with other substances, stability, and degradation pathways, are significant for the application and handling of these compounds. Research on derivatives of N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide has revealed their potential as corrosion inhibitors and their adsorption characteristics, indicating their chemical robustness and potential utility in protective applications (L. Olasunkanmi et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
One study involves the synthesis of novel amsacrine analogs, highlighting the critical role of the acridine moiety in determining biological activity. This research indicates the potential of quinoxalinyl derivatives for anticancer activity, although modifications to the acridine moiety significantly impact their efficacy and DNA intercalation propensity (Chilin et al., 2009).
Corrosion Inhibition
Another application is in the field of corrosion inhibition, where quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides were investigated for their properties in protecting mild steel in acidic environments. This research demonstrates the compounds' effectiveness as mixed-type inhibitors, highlighting their potential for industrial applications in corrosion protection (Olasunkanmi et al., 2016).
Interaction Studies and Solubility
Further studies focus on the interaction of quinoxaline derivatives with other compounds, examining effects such as temperature and concentration on their interactions. Such research is valuable for understanding the solubility and behavior of these compounds in various conditions, providing insights into their potential applications in chemistry and material science (Raphael et al., 2015).
Vicarious Nucleophilic Substitutions
Research on vicarious nucleophilic substitutions of hydrogen in specific methanesulfonamide derivatives sheds light on the reactivity and potential applications of these compounds in organic synthesis. This area of study opens up possibilities for the exploration of new reactions and synthesis pathways (Lemek et al., 2008).
Self-association and Molecular Structure
Investigations into the conformations and self-association of certain trifluoro-methanesulfonamide derivatives in solutions and their molecular structures provide fundamental insights into the chemical behavior and potential applications of these compounds. Understanding their molecular interactions and associations is crucial for designing new materials and pharmaceuticals (Sterkhova et al., 2014).
Zukünftige Richtungen
While the future directions for this specific compound are not available, it’s worth noting that compounds with similar structures are being studied for their potential therapeutic activities . These studies could pave the way for the development of new compounds that belong to the isoindolo [2,1- a ]quinoline scaffold .
Eigenschaften
IUPAC Name |
N-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O4S/c1-29(27,28)24(13-6-4-5-12(9-13)18(19,20)21)11-17(26)23-10-16(25)22-14-7-2-3-8-15(14)23/h2-9H,10-11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEHVWBZNWHUKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CC(=O)NC2=CC=CC=C21)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5525189.png)


![3-[(6-methyl-3-pyridazinyl)oxy]-N-3-pyridinylbenzamide](/img/structure/B5525212.png)



![3-{5-[(2-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5525225.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furyl)-3-isoxazolecarboxamide](/img/structure/B5525242.png)

![N-{[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5525248.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5525255.png)
![(3S)-1-{3-[(4-fluorobenzyl)thio]propanoyl}-N,N-dimethylazepan-3-amine](/img/structure/B5525263.png)